

thermal decomposition process of vanadyl oxalate

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Compound of Interest

Compound Name: Oxalic acid, vanadium salt

Cat. No.: B085313

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Core Concepts of Vanadyl Oxalate Decomposition

The thermal decomposition of vanadyl oxalate is a multi-step process that is highly dependent on the surrounding atmosphere and the hydration state of the initial compound. Vanadyl oxalate is often synthesized as a hydrate ($\text{VOC}_2\text{O}_4 \cdot n\text{H}_2\text{O}$), and the initial heating stages involve the removal of water molecules. The subsequent decomposition of the anhydrous vanadyl oxalate yields different vanadium oxide products depending on whether the atmosphere is inert (e.g., nitrogen) or oxidizing (e.g., air).

- In an Inert Atmosphere (e.g., Nitrogen): The decomposition typically proceeds through the loss of water, followed by the breakdown of the oxalate ligand to release carbon monoxide (CO) and carbon dioxide (CO_2), ultimately yielding vanadium dioxide (VO_2).
- In an Oxidizing Atmosphere (e.g., Air): The process also begins with dehydration. However, during the decomposition of the oxalate, the vanadium(IV) in vanadyl oxalate is oxidized to vanadium(V). The carbon monoxide produced is also oxidized to carbon dioxide. The final solid product in an oxidizing environment is vanadium pentoxide (V_2O_5).^[1]

Quantitative Data Presentation

The following tables summarize the quantitative data obtained from thermogravimetric analysis (TGA) of vanadyl oxalate under different atmospheric conditions.

Table 1: Thermal Decomposition in a Flowing Nitrogen Atmosphere

This table presents data from a study where vanadyl oxalate powder was heated in a flowing nitrogen atmosphere. The process is characterized by four distinct stages of weight loss.[\[2\]](#)

Temperature Range (°C)	Weight Loss (%)	Process Description	Evolved Species
50 - 131	~5.92%	Elimination of physically adsorbed water.	H ₂ O
131 - 221	~7.96%	Dehydration (loss of coordinated water).	H ₂ O
221 - 329	~38.16%	Decomposition of anhydrous vanadyl oxalate.	CO, CO ₂
329 - 499	~2.95%	Further decomposition and final product formation.	CO, CO ₂

Table 2: Thermal Decomposition in an Air Atmosphere

This table outlines the decomposition stages for a hydrated vanadyl oxalate precursor (VOC₂O₄·nH₂O) calcined in air.[\[1\]](#)

Temperature Range (°C)	Thermal Event	Process Description	Final Product
Ambient - 267	Endothermic	Gradual weight loss corresponding to dehydration.	Anhydrous VOC_2O_4
270 - 340	Exothermic	Decomposition of the oxalate ligand and oxidation of V(IV) to V(V).	Intermediate oxides
> 400	-	Stabilization of mass, indicating the formation of the final oxide.	V_2O_5

Experimental Protocols

Detailed methodologies are crucial for the reproducible thermal analysis of vanadyl oxalate. The following protocols are based on typical procedures reported in the literature.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature-dependent mass loss and thermal events (endothermic/exothermic) of vanadyl oxalate during its decomposition.

Instrumentation:

- A thermogravimetric analyzer (TGA) or a simultaneous TGA/DTA or TGA/DSC (Differential Scanning Calorimetry) instrument.

Experimental Parameters:

- Sample Mass: 5–15 mg of vanadyl oxalate hydrate powder.
- Crucible: Alumina (Al_2O_3) or platinum (Pt) pan.

- Atmosphere:
 - Inert: High-purity nitrogen (N_2) or argon (Ar).
 - Oxidizing: Dry air or oxygen (O_2).
- Gas Flow Rate: 20–50 mL/min.
- Heating Rate: A linear heating ramp of 5 °C/min or 10 °C/min is commonly used.
- Temperature Range: Typically from ambient temperature (e.g., 30 °C) to 700–900 °C.

Procedure:

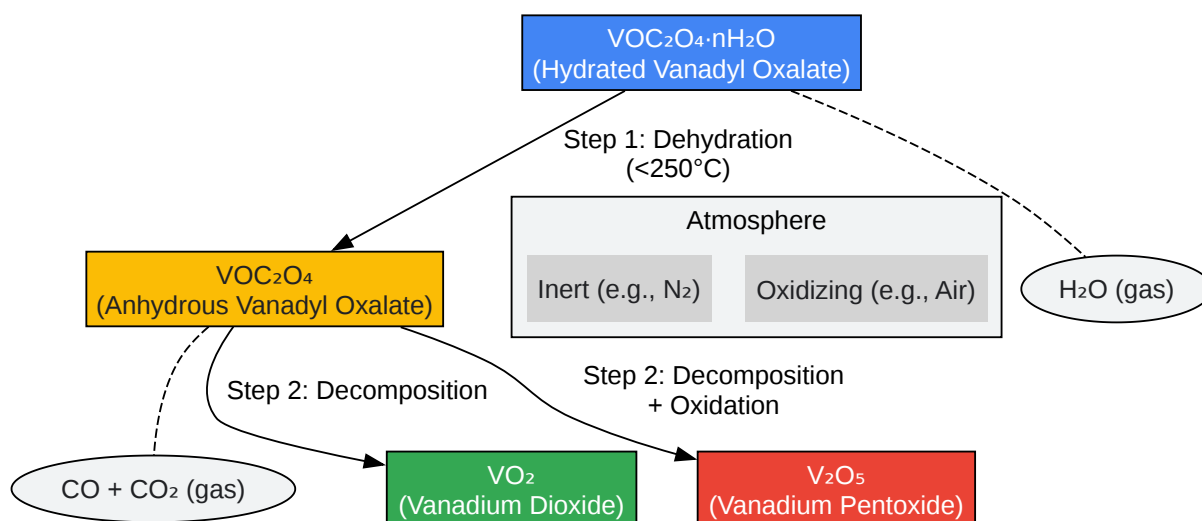
- Tare the empty sample crucible on the microbalance of the TGA instrument.
- Accurately weigh the specified amount of the vanadyl oxalate sample into the crucible.
- Place the crucible onto the sample holder in the TGA furnace.
- Purge the furnace with the selected gas (N_2 or air) for a sufficient time (e.g., 15-30 minutes) to ensure a stable atmosphere.
- Initiate the temperature program, heating the sample from ambient to the final temperature at the specified rate.
- Continuously record the sample mass (TGA curve) and the temperature difference or heat flow (DTA/DSC curve) as a function of temperature.
- Analyze the resulting thermogram to identify the onset and peak temperatures of decomposition stages and to quantify the percentage of mass loss at each step.

Visualization of Processes

The following diagrams, created using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Thermal Decomposition Pathway of Vanadyl Oxalate

This diagram illustrates the sequential steps and atmosphere-dependent products of the thermal decomposition of hydrated vanadyl oxalate.

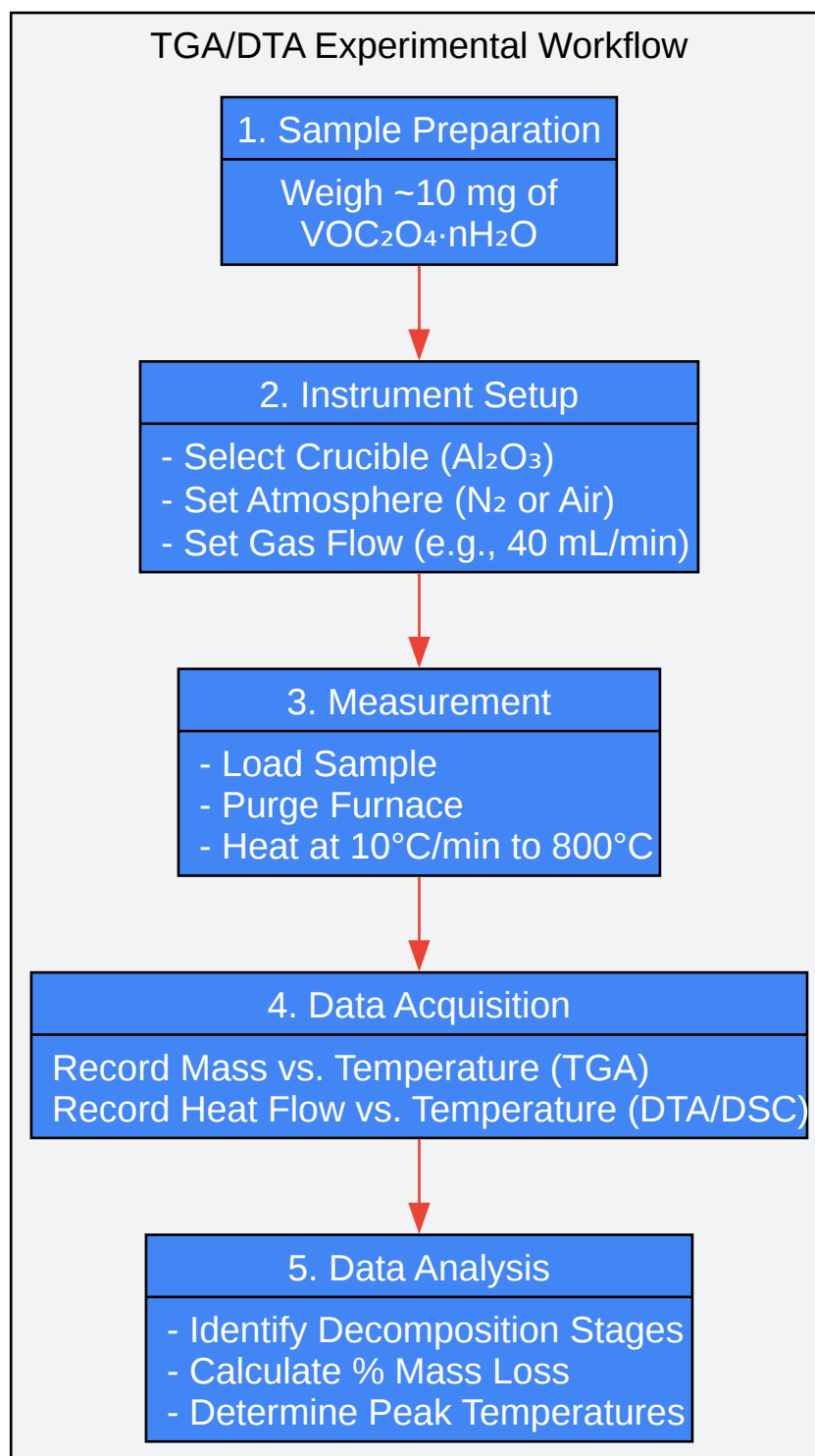


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Decomposition pathway of vanadyl oxalate.

Experimental Workflow for Thermal Analysis

This diagram outlines the typical workflow for conducting a TGA/DTA experiment on vanadyl oxalate.



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Workflow for TGA/DTA of vanadyl oxalate.

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